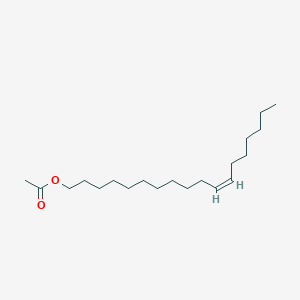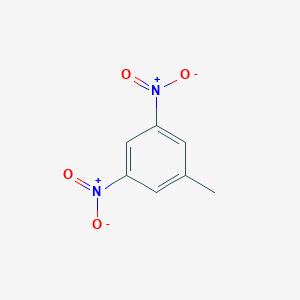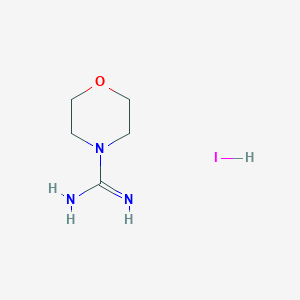
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol (1:1) is a chemical compound with the CAS number 102582-96-7 . This compound is a combination of acetic acid with a sulfonyl group attached to a 2,4-dichlorophenyl ring, and 2,2’,2’'-nitrilotrisethanol. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with acetic acid in the presence of a base such as pyridine. The resulting product is then reacted with 2,2’,2’'-nitrilotrisethanol to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions can take place at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to dechlorinated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-: This compound lacks the nitrilotrisethanol component.
2,2’,2’'-Nitrilotrisethanol: This compound lacks the acetic acid and sulfonyl group.
Uniqueness
The combination of acetic acid, ((2,4-dichlorophenyl)sulfonyl)- with 2,2’,2’'-nitrilotrisethanol provides unique properties that are not present in the individual components. The sulfonyl group enhances the compound’s reactivity, while the nitrilotrisethanol component increases its solubility and stability .
Eigenschaften
CAS-Nummer |
102582-96-7 |
|---|---|
Molekularformel |
C14H21Cl2NO7S |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
VFLJQTRTWFKESS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
| 102582-96-7 | |
Synonyme |
2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
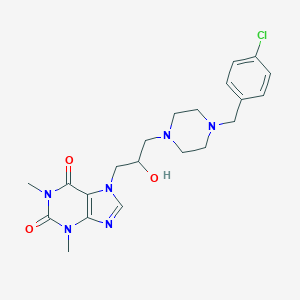
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

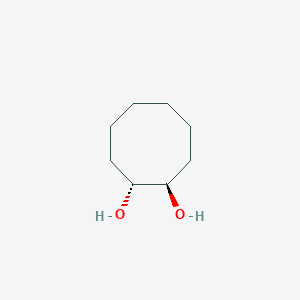
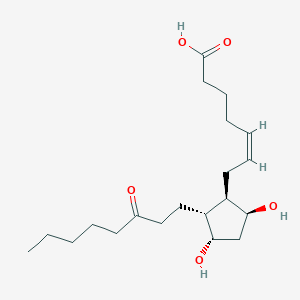

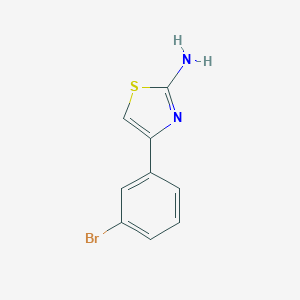
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
